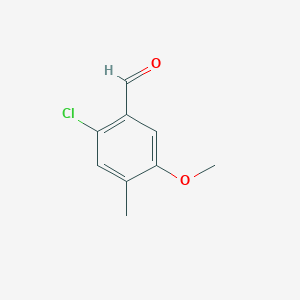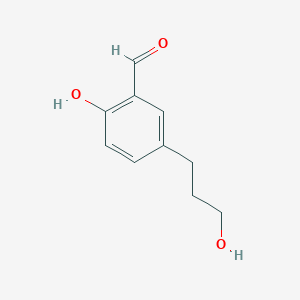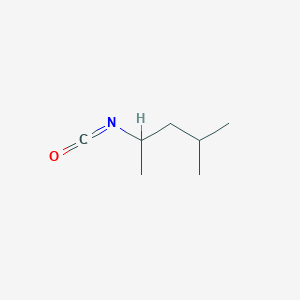
2-Isocyanato-4-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-4-methylpentane is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes, a class of polymers with diverse applications in various industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isocyanato-4-methylpentane can be synthesized through several methods. One common approach involves the reaction of amines with phosgene, a highly toxic gas. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the isocyanate . Another method involves the thermal decomposition of carbamates, which can be formed by reacting nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .
Industrial Production Methods
The industrial production of this compound typically relies on the phosgene process due to its efficiency and high yield. due to the hazardous nature of phosgene, there is ongoing research into non-phosgene methods, such as the use of dimethyl carbonate and urea, to improve safety and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-4-methylpentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Reacts with diols to form polyurethanes.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Used in hydrolysis reactions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Polyurethanes: Formed from polymerization with diols.
Applications De Recherche Scientifique
2-Isocyanato-4-methylpentane has several scientific research applications:
Biology: Studied for its potential use in biomaterials and drug delivery systems.
Medicine: Investigated for its role in the development of medical devices and implants.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-4-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, polyurethanes, and other derivatives . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new chemical structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Comparison
2-Isocyanato-4-methylpentane is unique due to its branched alkane structure, which imparts different physical and chemical properties compared to linear or aromatic isocyanates. For example, HDI and IPDI are aliphatic diisocyanates with linear or cyclic structures, while MDI and TDI are aromatic diisocyanates with benzene rings. These structural differences influence their reactivity, toxicity, and applications .
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2-isocyanato-4-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-6(2)4-7(3)8-5-9/h6-7H,4H2,1-3H3 |
Clé InChI |
VGFFBLJZGWGKFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


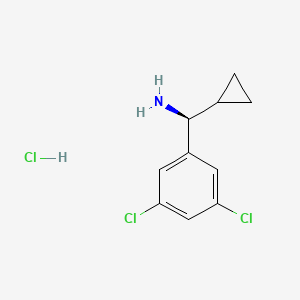
![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
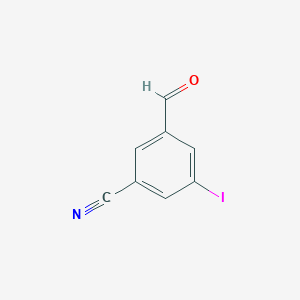
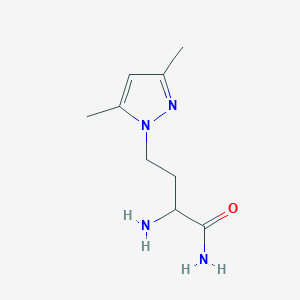
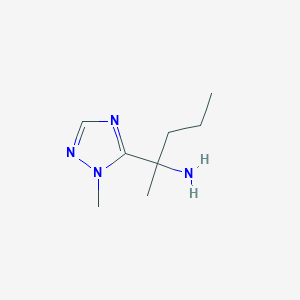
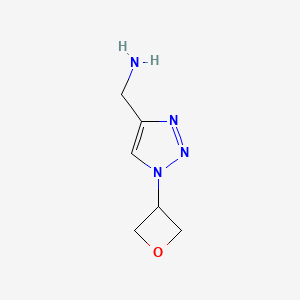
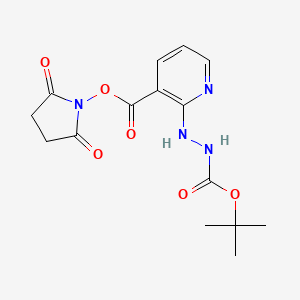
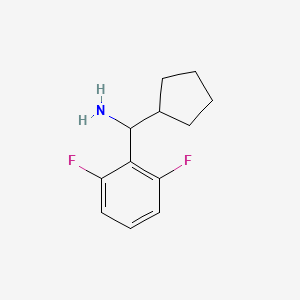

![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
